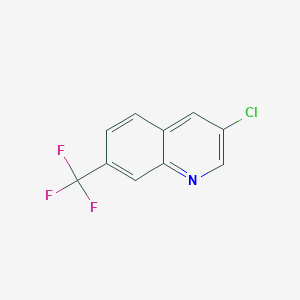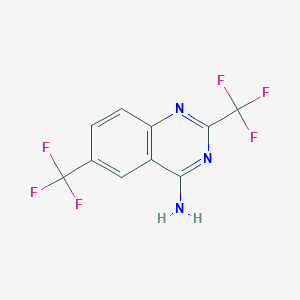
2,6-Bis(trifluoromethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C10H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)quinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoroacetimidoyl chlorides and amines in a palladium-catalyzed three-component carbonylative reaction . This method allows for the efficient formation of the quinazoline ring with the desired trifluoromethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Applications De Recherche Scientifique
2,6-Bis(trifluoromethyl)quinazolin-4-amine has been extensively studied for its potential applications in scientific research. Some key areas include:
Mécanisme D'action
The mechanism of action of 2,6-Bis(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, a protein involved in DNA repair . By binding to the active site of WRN, the compound can disrupt the DNA damage response, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,6-Bis(trifluoromethyl)quinazolin-4-amine include:
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also contain the quinazoline ring with trifluoromethyl substituents and have shown potential as anticancer agents.
2-trifluoromethylquinazolin-4(3H)-ones: These derivatives are synthesized using similar methods and exhibit unique chemical properties.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C10H5F6N3 |
|---|---|
Poids moléculaire |
281.16 g/mol |
Nom IUPAC |
2,6-bis(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)4-1-2-6-5(3-4)7(17)19-8(18-6)10(14,15)16/h1-3H,(H2,17,18,19) |
Clé InChI |
QOHMHMYQLNIESL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


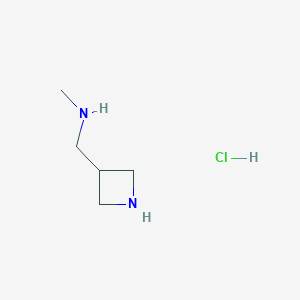

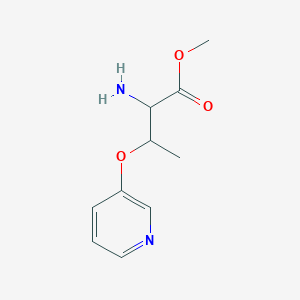
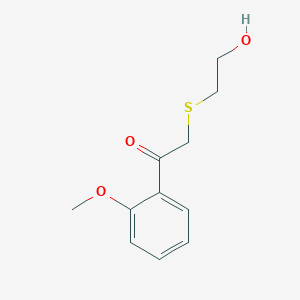


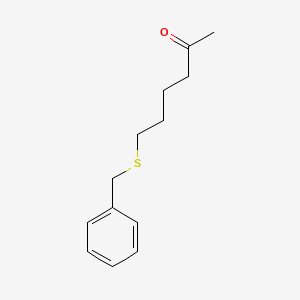
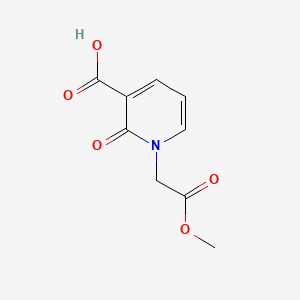
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
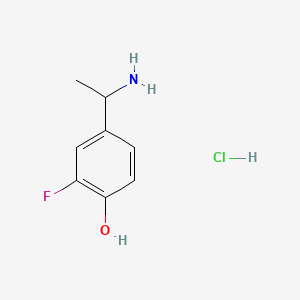

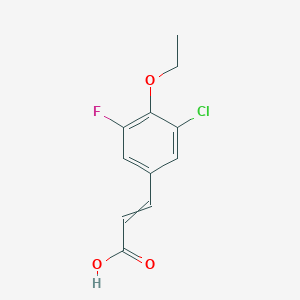
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
